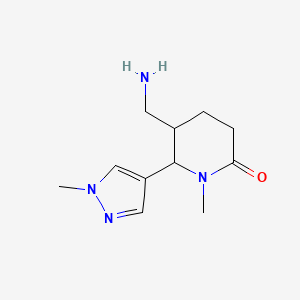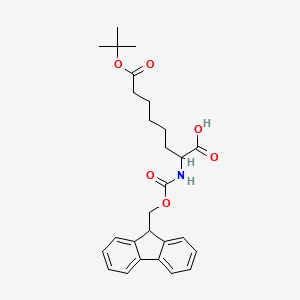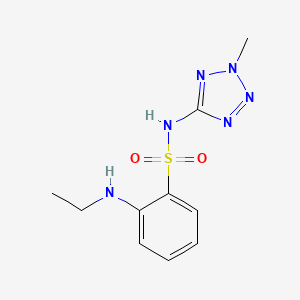
4-(Difluoromethoxy)-2,3-difluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-2,3-difluoroaniline is an organic compound with the molecular formula C7H5F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethoxy and difluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Difluoromethoxy)-2,3-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same key steps but is scaled up and refined to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group, as seen in its synthesis.
Substitution: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
4-(Difluoromethoxy)-2,3-difluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(Difluoromethoxy)-2,3-difluoroaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
4-(Difluoromethoxy)-2,3-difluoroaniline can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
2,3-Difluoroaniline: Lacks the difluoromethoxy group, making it less complex.
4-(Methoxy)-2,3-difluoroaniline: Contains a methoxy group instead of difluoromethoxy.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
: Preparation method of 4-(difluoromethoxy)aniline
属性
分子式 |
C7H5F4NO |
|---|---|
分子量 |
195.11 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-2,3-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7H,12H2 |
InChI 键 |
AYXNEMWCOIICEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)


![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)






